7-fluoro-3-methyl-N-(1-pyridin-3-ylethyl)-1-benzofuran-2-carboxamide
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Overview
Description
7-fluoro-3-methyl-N-(1-pyridin-3-ylethyl)-1-benzofuran-2-carboxamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has been found to have a unique mechanism of action and a variety of biochemical and physiological effects that make it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 7-fluoro-3-methyl-N-(1-pyridin-3-ylethyl)-1-benzofuran-2-carboxamide involves the inhibition of protein kinase CK2, which is involved in a variety of cellular processes, including cell growth and division. This compound has also been found to inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
7-fluoro-3-methyl-N-(1-pyridin-3-ylethyl)-1-benzofuran-2-carboxamide has been found to have a variety of biochemical and physiological effects. In addition to its role in inhibiting protein kinase CK2 and certain enzymes involved in DNA replication and repair, this compound has also been found to induce apoptosis (programmed cell death) in certain cancer cells. It has also been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 7-fluoro-3-methyl-N-(1-pyridin-3-ylethyl)-1-benzofuran-2-carboxamide in lab experiments is its specificity for protein kinase CK2, which allows for targeted inhibition of this enzyme. However, one limitation is that this compound may have off-target effects on other enzymes or proteins, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 7-fluoro-3-methyl-N-(1-pyridin-3-ylethyl)-1-benzofuran-2-carboxamide. One area of interest is its potential use in combination with other compounds to enhance its anticancer effects. Another potential direction is the development of more specific inhibitors of protein kinase CK2 based on the structure of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential use in other areas of scientific research.
Synthesis Methods
The synthesis of 7-fluoro-3-methyl-N-(1-pyridin-3-ylethyl)-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-bromo-7-fluoro-3-methylbenzoic acid with 1-(3-aminopropyl)pyridine, followed by the addition of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
7-fluoro-3-methyl-N-(1-pyridin-3-ylethyl)-1-benzofuran-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the role of certain proteins in the human body, such as the protein kinase CK2. This compound has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
7-fluoro-3-methyl-N-(1-pyridin-3-ylethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-10-13-6-3-7-14(18)16(13)22-15(10)17(21)20-11(2)12-5-4-8-19-9-12/h3-9,11H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKHSAASKPKZRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2F)C(=O)NC(C)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-3-methyl-N-(1-pyridin-3-ylethyl)-1-benzofuran-2-carboxamide |
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